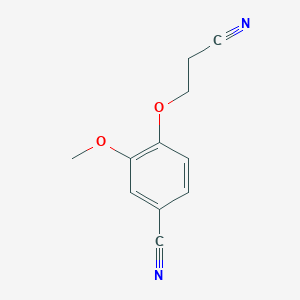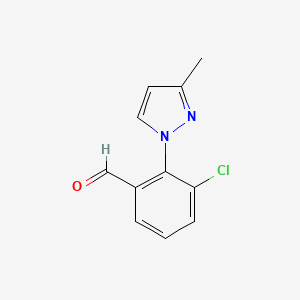![molecular formula C7H10N2O2 B13080619 (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a heterocyclic compound featuring a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave irradiation to facilitate cross-coupling reactions, which significantly reduces reaction time . Another approach includes the use of tert-butyl carbamate derivatives, which are subjected to specific reaction conditions to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the pyrazole ring.
Scientific Research Applications
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-7-5(1-2-11-6)3-8-9-7/h3,6,10H,1-2,4H2,(H,8,9) |
InChI Key |
IUTWZXFOAMBPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C=NN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)


![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)

![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)








